

6-Hydroxybenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxybenzofuran

Cat. No.: B080719

[Get Quote](#)

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. The benzofuran scaffold is a core component of many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.^{[1][2][3]} This technical guide provides an in-depth overview of **6-Hydroxybenzofuran**, including its chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental properties of **6-Hydroxybenzofuran** are summarized in the table below.

Property	Value	Reference
CAS Number	13196-11-7	[4]
Molecular Formula	C ₈ H ₆ O ₂	[4]
Molecular Weight	134.13 g/mol	[4]
IUPAC Name	1-benzofuran-6-ol	[4]

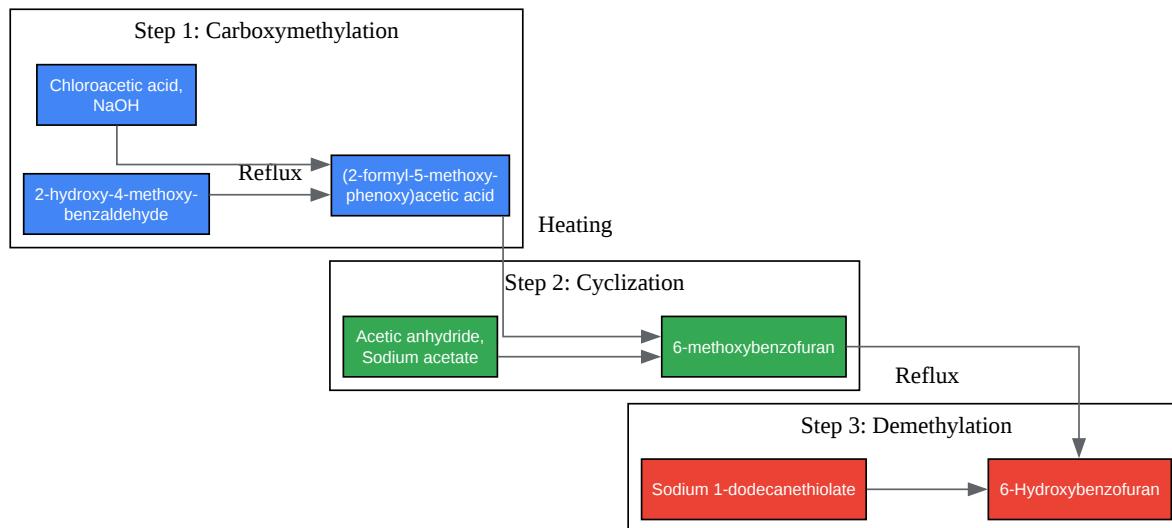
Synthesis of 6-Hydroxybenzofuran

An optimized and scalable three-step synthesis for **6-Hydroxybenzofuran** has been reported, starting from 2-hydroxy-4-methoxybenzaldehyde.[\[5\]](#)

Experimental Protocol:

Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid

- To a solution of 2-hydroxy-4-methoxybenzaldehyde in water, add chloroacetic acid and sodium hydroxide.
- Heat the mixture to reflux for a specified period.
- After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain (2-formyl-5-methoxyphenoxy)acetic acid.


Step 2: Synthesis of 6-methoxybenzofuran

- A mixture of (2-formyl-5-methoxyphenoxy)acetic acid, acetic anhydride, and sodium acetate is heated.
- The reaction is monitored until completion.
- The reaction mixture is then poured into water and extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated to yield 6-methoxybenzofuran.

Step 3: Demethylation to **6-Hydroxybenzofuran**

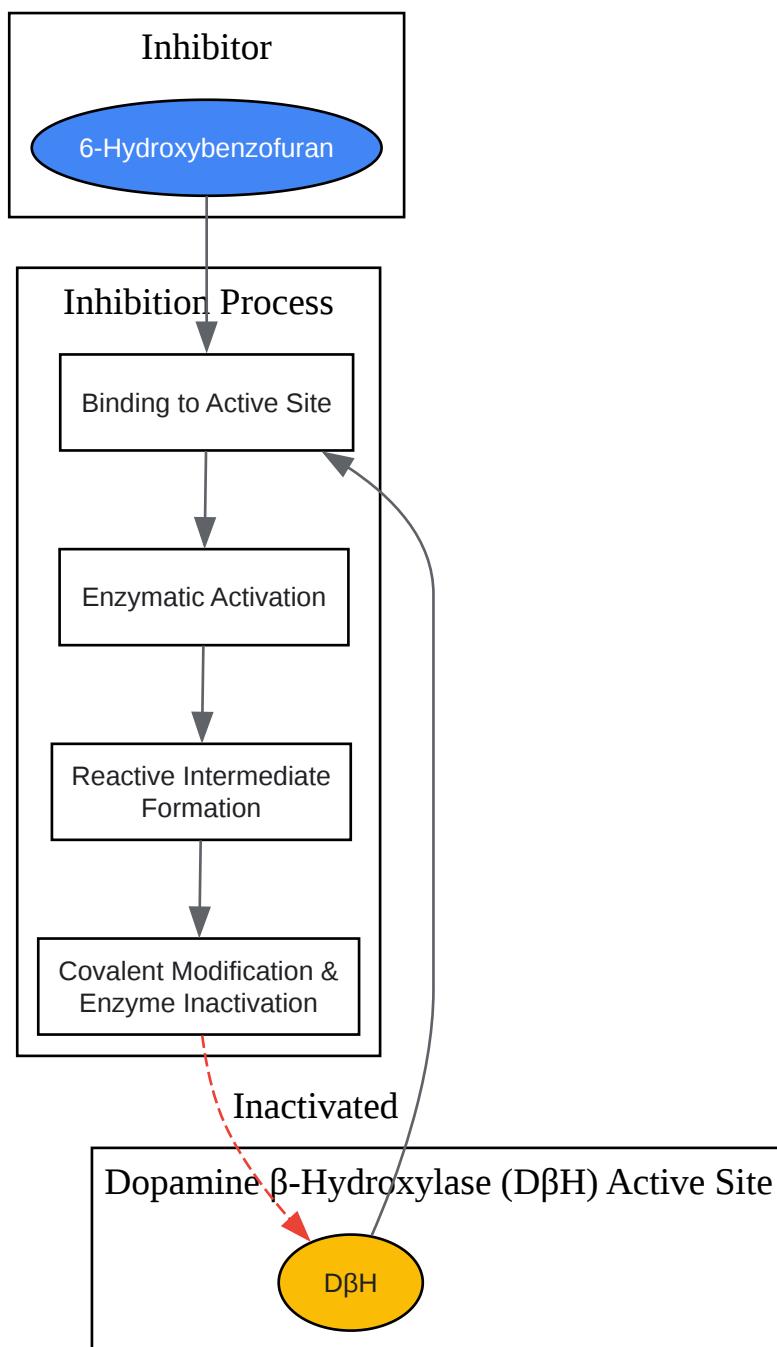
- 6-methoxybenzofuran is dissolved in a suitable solvent, and sodium 1-dodecanethiolate is added.
- The mixture is heated to reflux.
- After the reaction is complete, the mixture is cooled and acidified.
- The product is extracted, and the organic layer is purified, typically by column chromatography, to afford **6-Hydroxybenzofuran**.[\[5\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A three-step synthesis process for **6-Hydroxybenzofuran**.

Biological Activity and Mechanism of Action


While the broader class of benzofurans is known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, specific data on **6-Hydroxybenzofuran** is more limited.[\[1\]](#)[\[2\]](#)

Inhibition of Dopamine β -Hydroxylase

6-Hydroxybenzofuran has been identified as a mechanism-based inhibitor of dopamine β -hydroxylase (D β H).[\[6\]](#) This enzyme is responsible for the conversion of dopamine to norepinephrine. The inactivation of D β H by **6-Hydroxybenzofuran** involves the formation of enzyme-bound radicals that interact with active site amino acids.[\[6\]](#)

Proposed Inhibitory Mechanism

The inhibitory action of **6-Hydroxybenzofuran** on dopamine β -hydroxylase is thought to proceed through the formation of a reactive intermediate at the enzyme's active site. This leads to the covalent modification and subsequent inactivation of the enzyme.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the mechanism-based inhibition of D β H by **6-Hydroxybenzofuran**.

Applications in Drug Development

The benzofuran scaffold is a valuable pharmacophore in drug discovery.[1][3] Derivatives of hydroxybenzofurans have been investigated for various therapeutic applications, including as potential anticancer agents and inhibitors of enzymes such as MAP kinase-interacting kinases (Mnks).[7][8] The inhibitory activity of **6-Hydroxybenzofuran** against dopamine β -hydroxylase suggests its potential as a lead compound for developing therapeutics for conditions where modulation of catecholamine levels is desired.

Conclusion

6-Hydroxybenzofuran is a molecule of interest with a well-defined synthesis and a known, specific biological target in dopamine β -hydroxylase. While further research is needed to fully elucidate its therapeutic potential and that of its derivatives, the existing data provides a solid foundation for its exploration in medicinal chemistry and drug development programs. The versatility of the benzofuran core structure continues to make it a promising scaffold for the design of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxybenzofuran | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mn²⁺ inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Hydroxybenzofuran: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080719#6-hydroxybenzofuran-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com